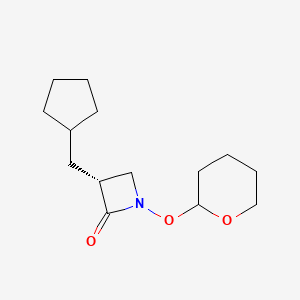
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-carbonitril
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidinyl ring and an isoindoline-dione moiety, making it a valuable scaffold for the development of various therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .
Biochemical Pathways
The interaction of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Biochemische Analyse
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of cereblon protein activity . It interacts with enzymes such as indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the metabolism of tryptophan . The compound’s interaction with IDO1 leads to the inhibition of this enzyme, thereby affecting the metabolic pathways associated with tryptophan degradation . Additionally, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile has been shown to interact with various proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cereblon protein . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function and viability . The compound’s ability to modulate protein degradation pathways makes it a potential therapeutic agent for diseases associated with protein dysfunction .
Molecular Mechanism
At the molecular level, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile exerts its effects through binding interactions with specific biomolecules . It acts as an inhibitor of IDO1, preventing the enzyme from catalyzing the degradation of tryptophan . This inhibition leads to an accumulation of tryptophan and a decrease in downstream metabolites . Additionally, the compound’s interaction with cereblon protein facilitates the degradation of target proteins via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular functions consistently . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile in animal models have been found to be dose-dependent . At lower doses, the compound exhibits therapeutic effects, modulating protein degradation pathways without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is involved in several metabolic pathways, particularly those related to tryptophan metabolism . The compound’s inhibition of IDO1 affects the metabolic flux of tryptophan, leading to changes in metabolite levels . Additionally, it interacts with various enzymes and cofactors, influencing their activity and stability . These interactions play a crucial role in the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is critical for its activity and function . The compound is directed to specific compartments within the cell, such as the nucleus and the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-dione scaffold . The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and efficiency. This involves the use of high-yielding reactions and scalable conditions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with fewer side effects.
Pomalidomide: Another analog with enhanced anti-cancer activity and reduced toxicity.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGORSCXGJUEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)








amine](/img/structure/B1400803.png)


